molecular formula C12H13N3O3S B3362579 1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide CAS No. 1000932-96-6

1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B3362579
CAS No.: 1000932-96-6
M. Wt: 279.32 g/mol
InChI Key: DSUAOTKDMKUCLW-UHFFFAOYSA-N
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Description

1-Methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide ( 1000932-96-6) is a chemical compound with the molecular formula C 12 H 13 N 3 O 3 S and a molecular weight of 279.31 g/mol . Its structure features a 1-methylpyrrole ring system bearing both a carboxamide and a phenylsulfamoyl functional group, which may be of interest in various medicinal chemistry and drug discovery research programs . The compound is associated with the MDL number MFCD09863421 . Researchers can procure this material with a specified purity of 95% or higher . As a handling note, similar pyrrole-carboxamide compounds require standard laboratory safety precautions, including the use of personal protective equipment and operation in a well-ventilated area . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or direct human use .

Properties

IUPAC Name

1-methyl-4-(phenylsulfamoyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-15-8-10(7-11(15)12(13)16)19(17,18)14-9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUAOTKDMKUCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring through cyclization reactions. The phenylsulfamoyl group can be introduced via sulfonation reactions, while the carboxamide group is often added through amidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide typically involves several steps:

  • Formation of the Pyrrole Ring : This is achieved through cyclization reactions.
  • Introduction of the Phenylsulfamoyl Group : This is done via sulfonation reactions.
  • Addition of the Carboxamide Group : Often accomplished through amidation reactions.

Optimized conditions such as catalysts, solvents, and temperature control are crucial for achieving high yields and purity in synthesis.

Chemistry

1-Methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide serves as a significant building block in organic synthesis. It is utilized to create more complex molecules and as a reagent in various chemical reactions, including:

  • Oxidation : Producing sulfoxides or sulfones.
  • Reduction : Converting sulfonamide groups to amines.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions at different positions on the pyrrole ring.

Biology

The compound is under investigation for its potential biological activities, which include:

  • Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activities : Research is ongoing to explore its efficacy against various cancer cell lines.

Medicine

Research is focused on exploring its therapeutic potential in treating diseases. The mechanism of action involves binding to specific molecular targets, modulating enzyme activity, and potentially inhibiting pathways involved in disease progression.

Industrial Applications

In industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

Antimicrobial Activity Study

A study published in a peer-reviewed journal investigated the antimicrobial activity of 1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Research

In another study focusing on cancer cell lines, researchers evaluated the cytotoxic effects of the compound. The findings revealed that it induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Mechanistic Insights

Recent research has delved into the molecular mechanisms underlying its biological activities. The compound was shown to interact with specific enzymes involved in metabolic pathways, leading to alterations in cellular signaling that promote apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide is unique due to its specific functional groups and the resulting chemical and biological properties

Biological Activity

1-Methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure features a pyrrole ring with a methyl group at the 1-position, a phenylsulfamoyl group at the 4-position, and a carboxamide group at the 2-position. This configuration imparts distinct chemical and biological properties, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that compounds containing sulfamoyl groups, such as 1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide, often exhibit antimicrobial and anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific activity data remains limited. Further investigations are needed to elucidate its precise mechanisms of action and efficacy against various pathogens.

Anticancer Potential

The compound has also been studied for its anticancer properties. Its mechanism may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. The presence of the phenylsulfamoyl group is believed to enhance its biological activity, potentially leading to selective targeting of cancer cells while sparing normal cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrole ring can significantly influence its pharmacological profile. For instance:

Compound NameStructure FeaturesUnique Aspects
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acidNitro group instead of sulfamoylPotentially different reactivity and biological activity
4-Amino-N-(4-sulfamoylphenyl)butanamideAmino group instead of methylDifferent pharmacological profile
N-(p-Toluenesulfonyl)glycineSulfonyl group with glycineSimpler structure; less complex interactions

The unique presence of the phenylsulfamoyl group distinguishes this compound from others and may enhance its specificity and potency.

The mechanism of action for 1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide involves interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to therapeutic effects. Ongoing research aims to identify these targets and understand how they relate to the compound's observed biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrrole derivatives, providing insights into their potential therapeutic applications:

  • Antitubercular Activity : A study on pyrrole-2-carboxamides revealed that certain structural modifications significantly improved their anti-TB activity while maintaining low cytotoxicity levels. Compounds with electron-withdrawing groups attached to the pyrrole ring demonstrated enhanced potency against M. tuberculosis .
  • CNS Penetration : Research into positive allosteric modulators targeting metabotropic glutamate receptors showed that structural optimization could improve brain penetration and pharmacokinetic properties, suggesting potential applications in treating neurological disorders .
  • Sulfamoyl Derivatives : A systematic study on sulfonamide derivatives indicated their promising applications in pharmaceuticals due to their antimicrobial properties, reinforcing the relevance of sulfamoyl-containing compounds like 1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via stepwise functionalization of the pyrrole ring. Initial steps may involve sulfonylation of the pyrrole nitrogen using phenylsulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C). Subsequent carboxamide introduction at the 2-position typically employs coupling agents like EDC/HOBt in DMF .
  • Optimization : Control reaction pH (6.5–7.5) during sulfonylation to minimize side products. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Yields >60% are achievable with strict moisture exclusion .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column (ACN/0.1% formic acid gradient) to assess purity (>95%).
  • NMR : Confirm substitution patterns (¹H NMR: δ 7.2–7.5 ppm for phenyl protons; ¹³C NMR: ~165 ppm for carboxamide carbonyl) .
  • HRMS : Validate molecular ion [M+H]+ with <2 ppm error .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. MIC values <12.5 µg/mL suggest potency .
  • Cytotoxicity : Test in HEK293 or HepG2 cells via MTT assay (IC50 >50 µM indicates selectivity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl or pyrrole rings) impact bioactivity?

  • SAR Insights :

  • Phenyl Group : Electron-withdrawing substituents (e.g., -Cl, -CF₃) at the para-position enhance antimicrobial activity by ~30% (MIC 6.05–6.25 µg/mL) .
  • Pyrrole Methyl : Removal reduces metabolic stability (t₁/₂ <2 hrs in liver microsomes) .
    • Methodology : Use computational docking (AutoDock Vina) to map interactions with bacterial enoyl-ACP reductase (PDB: 1C14). Validate with site-directed mutagenesis .

Q. How can researchers resolve contradictions in reported activity data across studies?

  • Case Example : Discrepancies in MIC values may arise from assay conditions (e.g., inoculum size, growth medium).
  • Resolution :

Replicate assays under standardized conditions (e.g., Mueller-Hinton II broth, 35°C).

Cross-validate with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .

Compare logP (calculated via ChemAxon) to assess membrane permeability differences .

Q. What computational strategies optimize the synthesis pathway for scalability?

  • Reaction Design : Apply quantum mechanical calculations (Gaussian 16) to model transition states for sulfonylation. Identify low-energy pathways (<25 kcal/mol) to reduce activation barriers .
  • Scale-Up : Use flow chemistry (microreactors) for exothermic steps (e.g., coupling reactions). Monitor in-line via FTIR to maintain temperature (<50°C) and prevent decomposition .

Methodological Recommendations

  • Synthetic Challenges : Avoid prolonged exposure to light due to pyrrole ring photosensitivity. Store intermediates under nitrogen at –20°C .
  • Advanced Analytics : Combine LC-MS/MS for metabolite identification in pharmacokinetic studies .
  • Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity profiling before in vivo assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide

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